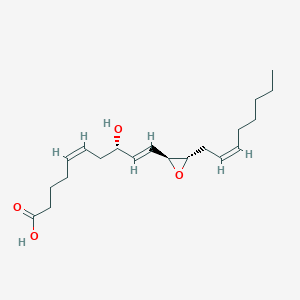

(8S)-hepoxilin A3

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,8S,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17-,18-,19-/m0/s1 |

InChI Key |

SGTUOBURCVMACZ-JQGBYENFSA-N |

SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/[C@H](C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis of 8s Hepoxilin A3

Precursor Substrate: Arachidonic Acid Metabolism

The journey to (8S)-Hepoxilin A3 begins with arachidonic acid, a polyunsaturated omega-6 fatty acid commonly found in the phospholipids (B1166683) of cell membranes. frontiersin.orgcaymanchem.com The liberation of arachidonic acid from these membrane phospholipids is the rate-limiting step in the synthesis of all eicosanoids, including hepoxilins. physiology.org This crucial step is primarily catalyzed by the enzyme phospholipase A2. frontiersin.orgnih.gov Once freed, arachidonic acid becomes available as a substrate for various enzymatic pathways, including the lipoxygenase (LOX) pathway, which is central to the formation of this compound. biosynth.comfrontiersin.orggenome.jp

Enzymatic Pathways and Key Enzymes in this compound Formation

The synthesis of this compound from arachidonic acid is a two-step process orchestrated by specific enzymes. The 12-lipoxygenase pathway is the primary route for its production. genome.jprhea-db.orgnih.gov

Role of 12-Lipoxygenase (12S-LOX) in 12S-HpETE Generation

The first and pivotal enzymatic step is the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX). mdpi.com This enzyme specifically inserts molecular oxygen at the 12th carbon position of the arachidonic acid molecule, leading to the formation of 12S-hydroperoxyeicosatetraenoic acid (12S-HpETE). rhea-db.orgmdpi.com This intermediate is a branching point in the pathway. It can either be reduced to its corresponding stable alcohol, 12S-hydroxyeicosatetraenoic acid (12S-HETE), or it can be further metabolized to form hepoxilins. mdpi.comnih.gov

Intrinsic Hepoxilin A3 Synthase Activity of Leukocyte-Type 12S-LOX

The conversion of 12S-HpETE to this compound is a fascinating enzymatic reaction. Research has revealed that certain 12-lipoxygenase enzymes possess an intrinsic hepoxilin A3 synthase activity. mybiosource.comnih.govnih.gov This means that the same enzyme that produces 12S-HpETE can also catalyze its subsequent transformation into hepoxilin A3. wikipedia.org Specifically, the leukocyte-type 12S-LOX has been shown to exhibit this dual catalytic function. nih.gov Studies using recombinant rat leukocyte-type 12S-LOX have confirmed that it possesses both 12S-lipoxygenase and hepoxilin A3 synthase activities. nih.gov This intrinsic synthase activity is a crucial feature of the hepoxilin biosynthetic pathway, ensuring efficient conversion of the unstable 12S-HpETE intermediate. Site-directed mutagenesis studies have further demonstrated that the 12-lipoxygenating enzyme species exhibit a strong HXA3 synthase activity. nih.gov

Stereospecificity of Enzymatic Conversion

The enzymatic formation of hepoxilins is a highly stereospecific process. nih.gov The 12S-lipoxygenase enzyme acts on arachidonic acid to produce the 12S-hydroperoxy derivative, 12S-HpETE. nih.gov The subsequent enzymatic conversion to hepoxilin A3 is also stereoselective, yielding a specific epoxide configuration. nih.gov This enzymatic stereospecificity is critical for the biological activity of the resulting hepoxilin A3 molecule. pnas.org While non-enzymatic conversion of 12-HpETE can occur, it often results in a mixture of different hepoxilin isomers, which may not possess the same biological activity as the enzymatically produced this compound. nih.govwikipedia.org The chiral orientation of the epoxide and hydroxyl groups is a determining factor for the molecule's bioactivity. pnas.org

Cellular and Tissue Distribution of this compound Biosynthesis

The production of this compound is not ubiquitous and is localized to specific cells and tissues that express the necessary enzymatic machinery.

Production in Human Neutrophils and Epithelial Cells

This compound is notably produced by various mammalian cells, including human neutrophils and epithelial cells. biosynth.comcaymanchem.comebi.ac.uk Epithelial cells, which form the lining of mucosal surfaces such as the gut and lungs, are significant producers of hepoxilin A3, particularly in response to bacterial infection. frontiersin.orgnih.govnih.gov Studies have shown that both transformed and primary human lung epithelial cells generate the precursor arachidonic acid and express the lipoxygenase enzymes required for hepoxilin A3 synthesis. nih.govaai.org In response to infection with pathogens like Pseudomonas aeruginosa, these epithelial cells increase their production of hepoxilin A3. physiology.orgnih.govnih.gov

Human neutrophils, key players in the innate immune system, are also capable of synthesizing this compound. caymanchem.comebi.ac.uk The production of hepoxilin A3 by both epithelial cells and neutrophils at sites of inflammation highlights its crucial role as a signaling molecule in orchestrating the immune response. frontiersin.orgpnas.org

Formation in Brain Tissues (e.g., Hippocampus, Pineal Gland)

The central nervous system, including the hippocampus and pineal gland, is a notable site for the biosynthesis of this compound. wikipedia.orgnih.govnih.gov

In the rat hippocampus , homogenates can convert arachidonic acid into HxA3. nih.govosti.govpnas.org This tissue demonstrates a dual metabolic pathway for HxA3. It can be metabolized into its glutathione (B108866) conjugate, HxA3-C, through the action of glutathione S-transferase, or hydrolyzed to trioxilin A3 by hepoxilin epoxide hydrolase. nih.govnih.gov The formation of HxA3-C is significantly increased when the epoxide hydrolase is inhibited, highlighting the presence and activity of both metabolic routes in this brain region. nih.govnih.gov The glutathionyl conjugate, HxA3-C, has been shown to be a potent neuromodulator in hippocampal CA1 neurons. nih.govosti.govpnas.org

The rat pineal gland also actively produces HxA3 from arachidonic acid. nih.gov Studies have shown that the endogenous formation of HxA3 in pineal gland homogenates is approximately 1.43 ng/µg of protein, and this production is significantly stimulated by the addition of exogenous arachidonic acid. nih.gov The biosynthesis in the pineal gland is a heat-sensitive enzymatic process, indicating the involvement of a "hepoxilin synthase." nih.govsci-hub.se This process selectively utilizes (12S)-hydroperoxyeicosatetraenoic acid ((12S)-HpETE) to form HxA3 with an 11S,12S-configuration, demonstrating a high degree of stereospecificity. nih.gov The (8S)-enantiomer of HxA3 is more active in the pineal gland, for instance, in decreasing cyclic AMP production. nih.gov

Expression in Other Mammalian Cells and Tissues

Beyond the brain, this compound is synthesized in a variety of other mammalian cells and tissues, where it often plays a role in inflammatory responses.

Human Platelets, Epidermoid Carcinoma (A431) Cells, and Megakaryoblast (UT-7) Cells: These cells are capable of producing HxA3. fu-berlin.de While HxA3 formation is not typically observed with arachidonic acid as a substrate, it is detected when the intermediate, 12-HpETE, is provided. fu-berlin.de

Epithelial Cells: Epithelial cells, particularly in the gut and lungs, are a significant source of HxA3, especially in response to pathogenic stimuli. pnas.orgaai.orgnih.gov For example, intestinal epithelial cells secrete HxA3 from their apical surface in response to pathogenic bacteria like Salmonella typhimurium. pnas.org Similarly, human lung epithelial cells produce HxA3 in response to infection with Pseudomonas aeruginosa. aai.orgnih.gov This epithelial-derived HxA3 acts as a crucial chemoattractant for neutrophils, guiding their migration across the epithelial barrier. pnas.orgaai.orgnih.gov

Human Skin: Psoriatic lesions have been found to contain elevated levels of hepoxilins and their metabolites, trioxilins, suggesting their involvement in the inflammatory processes of skin disorders. core.ac.uk

Neutrophils: While primarily known to respond to HxA3, human neutrophils can also metabolize it, indicating the presence of the necessary enzymatic machinery. researchgate.netresearchgate.net

Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is instead finely tuned by several regulatory mechanisms.

Competition with Cellular Glutathione Peroxidases

A key regulatory point in HxA3 biosynthesis is the competition for its precursor, 12S-HpETE. nih.govebi.ac.uk Cellular glutathione peroxidases (GPx), including both cytosolic GPx-1 and phospholipid hydroperoxide glutathione peroxidase (PHGPx), can reduce 12S-HpETE to its corresponding alcohol, 12-hydroxyeicosatetraenoic acid (12-HETE). fu-berlin.de This reductive pathway directly competes with the isomerization of 12S-HpETE to HxA3 by hepoxilin synthase. fu-berlin.denih.gov

In cells with high GPx activity, the formation of HxA3 is limited because the substrate is shunted towards 12-HETE production. wikipedia.orgfu-berlin.de Conversely, inhibition of GPx enzymes, for instance with iodoacetate, leads to a significant increase in 12S-HpETE levels and a subsequent surge in HxA3 formation. fu-berlin.de This dynamic interplay between hepoxilin synthase and glutathione peroxidases establishes the "peroxide tone" as a critical determinant of HxA3 synthesis. fu-berlin.denih.govebi.ac.uk

| Cell Type | Key Finding | Reference |

| Human Platelets | GPx-1 and PHGPx compete with HxA3 synthase for 12-HpETE. | fu-berlin.de |

| UT-7 Cells | Inhibition of GPx leads to a 10-fold increase in HxA3 formation. | fu-berlin.de |

| RINm5F Cells | Cells lacking GPx readily produce HxA3. | ebi.ac.uk |

| Condition | Effect on HxA3 Biosynthesis | Reference |

| High Peroxide Tone | Favors HxA3 formation (by providing substrate 12S-HpETE). | fu-berlin.denih.gov |

| High Glutathione Peroxidase Activity | Reduces HxA3 formation (by consuming 12S-HpETE). | fu-berlin.denih.gov |

| Oxidative Stress | Can increase hepoxilin production as a protective response. | wikipedia.org |

Modulation by Pro-inflammatory Stimuli and Pathogens (e.g., Pseudomonas aeruginosa)

The synthesis of this compound is significantly upregulated in response to pro-inflammatory stimuli, particularly pathogenic bacteria. pnas.orgaai.orgnih.govaai.orgnih.gov This response is a critical component of the innate immune system's ability to recruit neutrophils to sites of infection.

Infection of intestinal epithelial cells with pathogenic Salmonella typhimurium triggers the synthesis and apical secretion of HxA3, which then acts as a potent chemoattractant to guide neutrophils across the epithelial barrier. pnas.org A similar mechanism is observed in the lungs, where infection with Pseudomonas aeruginosa stimulates lung epithelial cells to produce HxA3. aai.orgnih.govaai.orgphysiology.org This pathogen-induced HxA3 is essential for neutrophil transepithelial migration. aai.orgnih.govaai.org Pharmacological inhibition of the enzymes required for HxA3 synthesis, such as phospholipase A2 and 12-lipoxygenase, effectively blocks this neutrophil migration. aai.orgnih.gov

Peripheral inflammation can also increase the spinal levels of HxA3, contributing to inflammatory hyperalgesia. nih.govpnas.org This indicates that the pro-inflammatory induction of HxA3 synthesis is a widespread phenomenon with implications for both host defense and inflammatory pain.

| Stimulus | Tissue/Cell Type | Effect | Reference |

| Salmonella typhimurium | Intestinal Epithelial Cells | Increased apical secretion of HxA3. | pnas.org |

| Pseudomonas aeruginosa | Lung Epithelial Cells | Increased production of HxA3, driving neutrophil migration. | aai.orgnih.govaai.orgphysiology.org |

| Peripheral Inflammation | Spinal Cord | Increased levels of HxA3, contributing to hyperalgesia. | nih.govpnas.org |

Metabolism and Inactivation of this compound: A Review of Key Pathways

This compound, a bioactive lipid mediator derived from arachidonic acid, undergoes significant metabolic transformation that modulates its biological activity. ebi.ac.uk This article details the primary pathways of its metabolism and inactivation, focusing on epoxide hydrolase-mediated conversion and glutathione conjugation.

Molecular Mechanisms of 8s Hepoxilin A3 Action

Interaction with Cellular Receptors and Signaling Pathways

Evidence suggests that the biological effects of (8S)-hepoxilin A3 are mediated, at least in part, by specific receptors. Studies have identified high-affinity binding sites for HxA3 in human neutrophils, indicating the presence of a putative receptor. hmdb.caresearchgate.net The signaling initiated by HxA3 often involves G-protein-coupled receptors (GPCRs). hmdb.caebi.ac.uk For example, HxA3-induced calcium mobilization in neutrophils is sensitive to pertussis toxin, a known inhibitor of certain G-proteins. nih.gov This suggests that HxA3 binds to a GPCR, leading to the activation of downstream effector enzymes and signaling cascades.

Influence on Intracellular Calcium Mobilization

One of the most well-documented effects of this compound is its ability to induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). hmdb.capnas.org This calcium is mobilized from intracellular stores, such as the endoplasmic reticulum. The release of stored calcium acts as a crucial second messenger, activating a variety of calcium-dependent enzymes and proteins that execute the cellular response, such as chemotaxis in neutrophils. pnas.org This ability to trigger calcium signaling is a cornerstone of HxA3's function as a signaling molecule.

Molecular Mechanisms of 8s Hepoxilin A3 Action at the Cellular Level

(8S)-Hepoxilin A3-Specific Receptor Interactions

The actions of (8S)-HxA3 are mediated by its interaction with specific receptors on the cell surface. Research has identified and characterized these binding sites, providing evidence for the involvement of G-protein coupled receptors and demonstrating a high degree of ligand stereospecificity.

Specific binding sites for hepoxilin A3 have been successfully identified in human neutrophils. nih.govnih.govportlandpress.com Studies using tritium-labeled (8S)-HxA3 demonstrated that it binds to neutrophil membranes in a manner that is dependent on time, temperature, and substrate concentration. nih.govportlandpress.com The binding is saturable and specific, as it can be displaced by the addition of unlabeled HxA3. nih.govnih.gov

The optimal temperature for specific binding was found to be 37°C. nih.govportlandpress.com Further characterization through Scatchard analysis of the binding data indicated a single population of high-affinity binding sites. nih.govnih.govportlandpress.com These studies calculated the dissociation constant (KD) and the maximum number of binding sites (Bmax), confirming the specificity of the interaction. nih.govnih.govportlandpress.com Treatment of neutrophil membranes with proteinase K resulted in the inhibition of specific binding, strongly suggesting that these binding sites are protein-based receptors. nih.govnih.govportlandpress.com It is estimated that there are approximately 2.67 million binding sites per neutrophil cell. nih.govnih.gov

Table 1: Binding Characteristics of this compound to Human Neutrophil Membranes

| Parameter | Value | Citation |

|---|---|---|

| Dissociation Constant (KD) | 79.3 ± 9.1 nM | nih.gov, nih.gov, portlandpress.com |

| Max. Binding Sites (Bmax) | 8.86 ± 1.4 pmol/ml per 2x106 cells | nih.gov, nih.gov, portlandpress.com |

This interactive table summarizes the key binding parameters of this compound with its specific receptors on human neutrophils.

Multiple lines of evidence point to the HxA3 receptor being a G-protein coupled receptor (GPCR). nih.govnih.gov A key finding is that the physiological effects of HxA3, particularly the mobilization of intracellular calcium, are blocked by pertussis toxin. nih.govnih.gov Pertussis toxin is a known inhibitor of certain G-proteins (specifically of the Gi/Go family), and its ability to block HxA3 signaling strongly implicates the involvement of a GPCR. nih.govnih.gov The activation of HxA3-G-protein-coupled receptors is thought to explain many of its extracellular effects, including the release of arachidonic acid and diacylglycerol in neutrophils. ebi.ac.uk This mechanism is consistent with the rapid and transient nature of the signals initiated by HxA3. nih.govnih.gov

The binding of HxA3 to its receptor exhibits a high degree of specificity and stereoselectivity. Competitive binding experiments have shown that unlabeled this compound is the most effective molecule at displacing radiolabeled (8S)-HxA3 from its binding sites. nih.govnih.govportlandpress.com

Other related lipids and inflammatory mediators are significantly less active or completely inactive in competing for these sites. This includes:

The glutathione (B108866) conjugate, HxA3-C (in either 8S or 8R form). nih.govnih.govportlandpress.com

12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). nih.govnih.govportlandpress.com

Leukotriene B4. nih.govnih.gov

Various prostaglandins (B1171923) and thromboxane (B8750289) B2. nih.govnih.gov

The bacterial chemoattractant formylmethionyl-leucylphenylalanine. nih.govnih.gov

This demonstrates that the receptor is highly selective for the specific structure of HxA3. The epoxide structure is crucial, as related compounds lacking it or having different stereochemistry, such as hepoxilin B3, are inactive. pnas.org While the (8S) enantiomer is the most active ligand for receptor binding, some downstream effects, like the induction of heat shock protein HSP72, show no regiospecificity between the 8S and 8R enantiomers. capes.gov.br

Evidence for G-Protein Coupled Receptor (GPCR) Involvement

Modulation of Intracellular Calcium Dynamics

One of the most immediate and critical consequences of HxA3 receptor activation is the modulation of intracellular calcium ([Ca2+]i) levels. This calcium signal is a pivotal event that triggers a variety of cellular responses.

This compound consistently induces a rapid and transient increase in the cytosolic free calcium concentration in human neutrophils. nih.govnih.gov This effect is dose-dependent. nih.gov Crucially, this calcium mobilization occurs even in a calcium-free external medium, and experiments using intracellular calcium chelators have confirmed that HxA3 acts by releasing Ca2+ from intracellular stores. nih.govnih.gov Further investigation revealed that HxA3 acts by rapidly draining calcium from these internal reserves. nih.gov This initial release is sometimes followed by a secondary, sustained influx of extracellular calcium. nih.gov In some contexts, this calcium elevation has been described as biphasic. nih.govcaymanchem.com

The HxA3-induced rise in intracellular calcium is not an isolated event but rather a crucial second messenger that initiates further downstream signaling pathways. The mobilization of calcium is directly linked to subsequent physiological changes within the cell. nih.govnih.gov

For instance, the increase in [Ca2+]i is associated with alterations in intracellular pH (pHi). nih.govnih.gov Following HxA3 stimulation, neutrophils exhibit an initial acidification of the cytosol, which is then followed by an alkalinization phase. nih.govnih.gov The initial acidification is diminished in cells where the calcium rise is buffered, indicating its dependence on Ca2+ mobilization. nih.govnih.gov The subsequent alkalinization is due to the activation of the Na+/H+ antiport. nih.govnih.gov

Furthermore, the signaling cascade initiated by HxA3 leads to changes in cell shape and motility. nih.govnih.gov In sensory neurons, HxA3-triggered calcium mobilization has been shown to enhance the release of the neurotransmitter Substance P, implicating it in pain signaling pathways. nih.govpnas.org The activation of HxA3 receptors also leads to the release of other important signaling molecules like arachidonic acid and diacylglycerol. ebi.ac.uk

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | (8S)-HxA3 |

| (8R)-hepoxilin A3 | (8R)-HxA3 |

| Hepoxilin A3 | HxA3 |

| Hepoxilin B3 | HxB3 |

| Glutathione conjugate of Hepoxilin A3 | HxA3-C |

| 12(S)-hydroxyeicosatetraenoic acid | 12(S)-HETE |

| Leukotriene B4 | LTB4 |

| Prostaglandins | - |

| Thromboxane B2 | - |

| Formylmethionyl-leucylphenylalanine | fMLP |

| Proteinase K | - |

| Pertussis toxin | - |

| Substance P | - |

| Arachidonic acid | AA |

| Diacylglycerol | DAG |

Induction of Intracellular Calcium Mobilization

Regulation of Ion Channel Activity

This compound has been shown to modulate the activity of several ion channels, playing a crucial role in cellular signaling and response.

This compound is involved in the activation of potassium (K+) currents. This action is fundamental to its ability to regulate cell volume and membrane potential. In human platelets, endogenously produced hepoxilin A3 is responsible for promoting K+ permeability, which is essential for regulatory volume decrease (RVD) following hypotonic swelling. pnas.org The addition of exogenous hepoxilin A3 can reconstitute this volume retraction in cells where lipoxygenase activity has been inhibited. pnas.org Studies in Aplysia californica neurons have also demonstrated that hepoxilins can affect neuronal potassium channels. pnas.org The increase in intracellular calcium prompted by hepoxilin A3 is linked to the activation of potassium currents. nih.gov

The biological actions of hepoxilins, including this compound, are fundamentally linked to their ability to alter intracellular ion concentrations, particularly calcium (Ca2+) and potassium (K+). researchgate.netnih.gov In human neutrophils, hepoxilin A3 triggers the release of calcium from intracellular stores. researchgate.net This mobilization of intracellular Ca2+ is a key event in neutrophil activation. nih.gov Furthermore, this compound has been shown to directly activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors, which are non-selective cation channels. nih.govwikipedia.org This activation leads to calcium mobilization in sensory neurons, contributing to inflammatory hyperalgesia. nih.gov

Activation of Potassium Currents

Interactions with Second Messenger Systems

This compound interacts with and modulates various second messenger systems, influencing a cascade of intracellular signaling events.

In the rat pineal gland, this compound has been shown to decrease the production of cyclic AMP (cAMP). nih.gov This effect is stereospecific, with the (8S)-enantiomer being significantly more potent than the (8R)-enantiomer in reducing cAMP levels stimulated by an A1/A2 adenosine (B11128) receptor agonist. nih.gov This suggests a role for this compound in modulating signaling pathways that are dependent on cAMP. The elevation of cAMP levels has been linked to the production of endogenous activators of PPARγ, a nuclear receptor involved in adipocyte differentiation. nih.gov

This compound engages in cross-talk with multiple signaling pathways. In human neutrophils, hepoxilins modulate second messenger systems by affecting calcium homeostasis and stimulating the release of arachidonic acid and diacylglycerol, without activating phospholipase C. nih.gov This indicates that their mode of action is independent of inositol (B14025) phosphate (B84403) signaling and instead involves the hydrolysis of phosphatidylcholine by phospholipase D. nih.gov The activation of TRPV1 and TRPA1 receptors by this compound represents another critical point of signaling cross-talk, linking lipid mediator signaling to ion channel-mediated pain perception. nih.govmdpi.com Furthermore, evidence suggests the involvement of G-proteins in hepoxilin binding and action, pointing to interactions with G-protein coupled receptor (GPCR) signaling pathways. researchgate.nethmdb.ca In the context of myocardial infarction, hepoxilin A3 levels were found to be downregulated in the heart, liver, and skeletal muscle, suggesting its involvement in the systemic metabolic response to cardiac injury. researchgate.netelifesciences.org

Influence on Cyclic AMP Production

Influence on Protein Activity and Gene Expression

The actions of this compound extend to the regulation of protein activity and gene expression, impacting cellular functions and responses.

This compound has been shown to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a ligand-activated transcription factor that plays a key role in adipocyte differentiation. nih.gov Both hepoxilin A3 and hepoxilin B3 can bind to and activate the PPARγ ligand-binding domain, promoting the differentiation of adipocytes. nih.gov The synthesis of a photoaffinic analog of this compound has been developed as a tool for labeling proteins involved in hepoxilin metabolism and identifying putative hepoxilin receptors in human neutrophils. researchgate.net In inflammatory settings, such as those induced by Pseudomonas aeruginosa infection in airway epithelial cells, the enzymatic pathways responsible for synthesizing hepoxilin A3 are activated. aai.orgnih.gov This leads to the generation of hepoxilin A3, which then acts as a chemoattractant for neutrophils. aai.orgnih.govoatext.com This process involves the expression of several lipoxygenase genes, including alox12, alox12B, and alox15, which encode enzymes capable of HXA3 synthesis. aai.orgnih.gov

Activation of IRE1alpha in Pancreatic Beta-Cells

This compound has been identified as a modulator of insulin (B600854) secretion in pancreatic beta-cells, a process intricately linked to the function of the endoplasmic reticulum (ER). The ER is a critical organelle for the synthesis and proper folding of proteins, including proinsulin. mdpi.comfrontiersin.org Disturbances in ER function can lead to a state known as ER stress, which activates the unfolded protein response (UPR), a network of signaling pathways aimed at restoring homeostasis. mdpi.comfrontiersin.org One of the key transducers of the UPR is the ER-resident kinase, IRE1α. mdpi.comfrontiersin.org

Research has demonstrated that at low glucose concentrations (0-3 mM), (8S)-HXA3 stimulates insulin secretion in the rat insulinoma cell line, RINm5F, through the activation of IRE1α. researchgate.net IRE1α is a crucial regulator of protein folding necessary for insulin biosynthesis. researchgate.net Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. mdpi.complos.org This transcription factor, in turn, upregulates genes involved in expanding the ER's protein folding capacity. plos.org The ability of (8S)-HXA3 to activate this pathway highlights its potential role in the physiological regulation of insulin production.

The activation of IRE1α by (8S)-HXA3 suggests a sophisticated interplay between lipid mediators and the protein folding machinery of the cell. This interaction is particularly relevant in pancreatic beta-cells, which are tasked with producing large quantities of insulin to maintain glucose homeostasis. The table below summarizes the key proteins involved in this signaling pathway.

| Protein/Molecule | Function in Pancreatic Beta-Cells | Role in (8S)-HXA3-mediated Signaling |

| This compound | Eicosanoid signaling molecule | Activator of IRE1α at low glucose concentrations researchgate.net |

| IRE1α | ER stress sensor; endoribonuclease that splices XBP1 mRNA mdpi.comfrontiersin.org | Activated by (8S)-HXA3 to stimulate insulin secretion researchgate.net |

| XBP1 | Transcription factor that upregulates UPR target genes mdpi.complos.org | Activated downstream of IRE1α to enhance protein folding capacity |

| Proinsulin | Precursor to insulin | Synthesis and folding are regulated by the IRE1α pathway researchgate.netplos.org |

Biological Functions and Roles of 8s Hepoxilin A3 in Pre Clinical Models

Involvement in Inflammatory Processes

(8S)-Hepoxilin A3 (HxA3) is increasingly recognized for its significant contributions to the inflammatory cascade. It is a nonclassic eicosanoid hormone produced via the 12-lipoxygenase enzyme pathway. scbt.com While it exhibits pro-inflammatory properties in the skin, it can be anti-inflammatory in neutrophils. scbt.com Its roles are diverse, ranging from acting as a potent chemoattractant for immune cells to modulating complex immune responses in various animal models.

Induction of Neutrophil Extracellular Traps (NETosis)

Beyond its role in chemotaxis, (8S)-HxA3 has been identified as a direct inducer of Neutrophil Extracellular Traps (NETs). nih.govnih.gov NETosis is a unique form of neutrophil cell death characterized by the release of a web-like structure composed of DNA, histones, and granular proteins that can trap and kill pathogens. researchgate.net

Studies have shown that (8S)-HxA3 can induce NETosis in human neutrophils in a time-dependent manner. nih.govresearchgate.net This process appears to be dose-dependent, with lower concentrations of (8S)-HxA3 inducing NETosis through a pathway dependent on NADPH oxidase (NOX), while higher concentrations utilize a NOX-independent pathway. nih.gov This finding is significant as it suggests that (8S)-HxA3 can contribute to the inflammatory environment not only by recruiting neutrophils but also by triggering this potent, albeit potentially damaging, effector function. nih.gov The overabundance of NETs has been implicated in the pathology of various inflammatory lung diseases, including cystic fibrosis. nih.govnih.gov

Modulation of Immune Responses in Animal Models

In various animal models, (8S)-HxA3 has been shown to modulate immune responses, primarily by orchestrating the inflammatory process. pnas.orgnih.gov In a murine model of allergic airway disease, infection with Chlamydia was found to induce the secretion of (8S)-HxA3, which correlated with increased airway neutrophilia. frontiersin.orgresearchgate.net Furthermore, in a mouse model of intranasal infection with P. aeruginosa, an enhanced cellular infiltrate into the airspace was accompanied by increased concentrations of (8S)-HxA3. nih.gov

These findings underscore the role of (8S)-HxA3 as a key regulator of mucosal inflammation. pnas.orgfrontiersin.org However, its influence is not solely pro-inflammatory. In certain contexts, the metabolic byproducts of (8S)-HxA3 and related signaling pathways can have complex effects. For instance, metabolic reprogramming in peritumoral Schwann cells can lead to a decrease in pro-inflammatory products like (8S)-HxA3 and an increase in anti-inflammatory mediators, thereby modulating anti-tumor immune responses. mdpi.com

Roles in Neurological and Neural Function

While much of the research on (8S)-HxA3 has focused on its role in inflammation, evidence from pre-clinical models suggests it also has functions within the central and peripheral nervous systems. Hepoxilins are produced in the brain and are thought to play a modulatory role in neurological function. scbt.comgenome.jpexpasy.org

In rat brain hippocampus homogenates, this compound can be metabolized into a glutathione (B108866) conjugate, Hepoxilin A3-C. nih.govosti.gov When tested on hippocampal CA1 neurons, Hepoxilin A3-C was found to be biologically active at nanomolar concentrations, causing membrane hyperpolarization, enhancing the afterhyperpolarization following a spike train, increasing the inhibitory postsynaptic potential, and decreasing the spike threshold. nih.govosti.gov These findings suggest that metabolites of the hepoxilin pathway may act as neuromodulators in the brain. nih.govosti.gov

Furthermore, studies have implicated spinal 12-lipoxygenase-derived hepoxilins, including HxA3, in inflammatory hyperalgesia. Following an inflammatory insult, levels of HxA3 increase in the spinal cord, contributing to pain hypersensitivity through the activation of TRPV1 and TRPA1 receptors. pnas.org

Table 2: Summary of Investigated Biological Functions of this compound

| Biological Process | Model System | Key Research Finding | Reference(s) |

|---|---|---|---|

| Inflammation | |||

| Neutrophil Chemotaxis | Intestinal & Airway Epithelial Cells | Guides neutrophils across mucosal barriers. | pnas.org, nih.gov, nih.gov |

| NETosis Induction | Human Neutrophils | Directly induces the formation of Neutrophil Extracellular Traps. | nih.gov, nih.gov |

| Immune Modulation | Murine Models of Airway Disease | Secretion is induced by infection, leading to airway neutrophilia. | frontiersin.org, researchgate.net |

| Neurological Function | |||

| Neuromodulation | Rat Hippocampal Neurons | Its metabolite, HxA3-C, alters neuronal membrane properties. | nih.gov, osti.gov |

| Pain Signaling | Rat Spinal Cord | Contributes to inflammatory hyperalgesia. | pnas.org |

Neuromodulatory Effects in the Central Nervous System (e.g., Hippocampus)

This compound (HxA3), a metabolite of arachidonic acid, demonstrates significant neuromodulatory activity within the mammalian central nervous system, particularly in the hippocampus. nih.govnih.govcnjournals.com Studies on rat hippocampal CA1 neurons have revealed that HxA3 can induce membrane hyperpolarization, enhance the amplitude and duration of post-spike train afterhyperpolarization, and increase inhibitory postsynaptic potentials. nih.govnih.govnih.gov These actions suggest a role for HxA3 in dampening neuronal excitability. The effects of HxA3 are observed at nanomolar concentrations, indicating its potency as a neuromodulator. nih.gov

The formation of HxA3 and its glutathione conjugate, HxA3-C, has been identified in the rat brain hippocampus. nih.govresearchgate.net Both HxA3 and HxA3-C exhibit similar neuromodulatory effects, including lowering the spike threshold and decreasing spike frequency adaptation, alongside the aforementioned inhibitory actions. nih.govnih.gov This suggests that these compounds, formed within the brain, may function as endogenous neuromodulators. nih.govnih.gov Furthermore, HxA3 has been shown to block the release of norepinephrine (B1679862) from rat hippocampal slices, providing evidence of a presynaptic mechanism of action in addition to its postsynaptic effects. nih.gov The dual actions of HxA3 on both pre- and postsynaptic sites underscore its complex role in modulating neurotransmission. nih.gov

Impact on Synaptic Transmission and Neuronal Excitability

This compound exerts a notable influence on synaptic transmission and neuronal excitability. In hippocampal CA1 neurons, HxA3 and its glutathione conjugate, HxA3-C, display a combination of excitatory and inhibitory effects. nih.govnih.gov The excitatory actions include a reduction in the spike threshold and a decrease in spike frequency adaptation. nih.govnih.gov Conversely, the inhibitory effects manifest as membrane hyperpolarization, an enhancement of post-spike train afterhyperpolarizations, and an increase in inhibitory postsynaptic potentials or currents. nih.govnih.govnih.gov These effects are potent, with maximal responses observed at nanomolar concentrations. nih.gov

Table 1: Electrophysiological Effects of this compound and its Metabolite on Hippocampal CA1 Neurons

| Parameter | Effect of this compound | Effect of Hepoxilin A3-C | References |

|---|---|---|---|

| Membrane Potential | Hyperpolarization | Hyperpolarization | nih.gov, nih.gov, nih.gov |

| Spike Threshold | Lowered | Lowered | nih.gov, nih.gov, nih.gov |

| Spike Frequency Adaptation | Decreased | Decreased | nih.gov, nih.gov |

| Post-Spike Train Afterhyperpolarization | Enhanced amplitude and duration | Enhanced amplitude and duration | nih.gov, nih.gov, nih.gov |

| Inhibitory Postsynaptic Potential/Current | Increased | Increased | nih.gov, nih.gov, nih.gov |

| Norepinephrine Release | Blocked (presynaptic action) | Not Reported | nih.gov |

Regulation in the Pineal Gland

This compound is endogenously produced in the rat pineal gland from its precursor, arachidonic acid. nih.gov The gland contains the necessary enzymatic machinery, including hepoxilin epoxide hydrolase, to metabolize HxA3 into trioxilin A3. nih.gov Research indicates that (8S)-HxA3 plays a stereospecific role in regulating the cyclic AMP (cAMP) production in cultured rat pineal organs. nih.gov Specifically, the (8S)-enantiomer is more potent than the (8R)-enantiomer in decreasing cAMP levels that have been stimulated by an adenosine (B11128) receptor agonist. nih.gov This finding points to a specific signaling function for the (8S) form of HxA3 within this neuroendocrine gland. The regulation of cAMP is a critical aspect of the pineal gland's function, including its synthesis of melatonin.

Influence on Metabolic Regulation

Stimulation of Insulin (B600854) Secretion in Pancreatic Cells and Rat Models

One of the first biological activities identified for this compound was its ability to stimulate the secretion of insulin. nih.govwikipedia.org In studies using isolated rat pancreatic islets of Langerhans, HxA3 was found to be produced by these cells and to enhance insulin release in a manner that is dependent on glucose concentration. nih.govjci.org This suggests a physiological role for HxA3 in the fine-tuning of insulin secretion in response to blood glucose levels.

Further in vivo experiments in rats have corroborated these findings. The intravenous administration of arachidonic acid, the precursor to HxA3, led to a rapid increase in circulating levels of HxA3. nih.gov This increase in HxA3 was temporally correlated with a significant rise in plasma insulin concentrations, demonstrating a direct link between the formation of HxA3 and insulin secretion in a whole-animal model. nih.gov These observations highlight the potential importance of the hepoxilin pathway in glucose homeostasis and the pathophysiology of diabetes. nih.govpeerj.com

Contribution to Systemic Glucose Metabolism

This compound is implicated in the broader regulation of systemic glucose metabolism. genome.jpexpasy.org Its primary role in stimulating insulin secretion from pancreatic β-cells directly impacts how the body utilizes and stores glucose. nih.govnih.gov By promoting insulin release, HxA3 facilitates the uptake of glucose from the bloodstream into tissues like muscle and fat, thereby helping to maintain normal blood sugar levels. The enzyme responsible for the degradation of HxA3, hepoxilin-epoxide hydrolase, is thought to play a modulatory role in systemic glucose metabolism, further highlighting the importance of the hepoxilin pathway in this physiological process. genome.jpexpasy.orggenome.jp

Other Identified Biological Activities

Beyond its well-defined roles in the nervous system and metabolic regulation, this compound exhibits a range of other biological activities. It has been identified as a potent chemoattractant for human neutrophils, playing a role in the inflammatory response at mucosal surfaces. nih.govfrontiersin.org In this capacity, it guides neutrophils to sites of infection. frontiersin.org Additionally, HxA3 is involved in the regulation of cell volume in platelets. researchgate.net Studies have also shown that HxA3 can induce the expression of heat shock proteins in human neutrophils, suggesting a role in cellular stress responses. cdnsciencepub.com

Table 2: Summary of Other Biological Activities of this compound

| Biological Activity | Cell/Tissue Model | Observed Effect | References |

|---|---|---|---|

| Chemotaxis | Human Neutrophils | Potent chemoattractant, guides migration | nih.gov, frontiersin.org |

| Cell Volume Regulation | Human Platelets | Opposes hypotonic swelling | pnas.org, researchgate.net |

| Cellular Stress Response | Human Neutrophils | Induces heat shock protein expression | cdnsciencepub.com |

Potential Role in Skin Barrier Function

This compound and related compounds are implicated in the maintenance and regulation of the epidermal barrier. The hepoxilin pathway is active in the skin and appears to be crucial for its normal function. researchgate.net A genetic defect associated with deficient hepoxilin formation has been linked to ichthyosis, a condition characterized by scaly skin. researchgate.net In general, hepoxilins are considered pro-inflammatory in the skin. scbt.com Studies have found that levels of hepoxilins and their metabolites are significantly elevated in psoriatic lesions, suggesting they may contribute to the inflammatory response in skin conditions. wikipedia.orguzh.ch

The structural role of hepoxilins in the skin barrier is linked to the metabolism of linoleic acid, an omega-6 fatty acid highly concentrated in the epidermis. nih.gov Oxidized derivatives of linoleic acid, including hydroxy-epoxides, are essential for maintaining the integrity of the skin's water barrier. nih.gov These hepoxilin-like metabolites are esterified into complex ceramides (B1148491) (specifically, esterified omega-hydroxyacyl-sphingosine or EOS) that form the corneocyte lipid envelope, a key component of the epidermal barrier. wikipedia.orgcardiff.ac.uk The enzymatic pathway involving 12R-lipoxygenase (ALOX12B) and epidermal lipoxygenase-3 (eLOX3) is responsible for creating these hepoxilin-related structures on ceramides. cardiff.ac.uk It is hypothesized that this oxidation step is a signal that promotes the subsequent processing and bonding of the ceramides to proteins, solidifying the barrier. cardiff.ac.uk Deficiencies in the enzymes that produce these hepoxilin-type lipids can lead to severe impairments in skin barrier formation. nih.gov

Modulatory Effects on Vascular Physiology

In preclinical models, this compound has demonstrated significant modulatory effects on vascular tone and contractility, primarily by sensitizing blood vessels to other vasoconstrictors rather than acting as a direct contractile agent itself.

In studies using isolated rat thoracic aorta and portal vein, this compound did not induce contraction on its own. However, it significantly potentiated the contractile response to noradrenaline (NA). nih.govresearchgate.net This potentiation was observed as a leftward shift in the noradrenaline concentration-response curve, meaning a lower concentration of NA was needed to achieve a response in the presence of (8S)-HxA3. nih.govresearchgate.net This effect showed stereochemical specificity, as the 8S isomer of Hepoxilin A3 was active, while the 8R isomer was inactive. nih.govresearchgate.net The action of (8S)-HxA3 was found to be dependent on the presence of extracellular calcium, as the potentiation of NA-induced contraction was not observed in calcium-free buffer or in the presence of the calcium channel blocker nifedipine. researchgate.net These findings suggest that this compound may play a role in modulating vascular tone and, by extension, regional blood flow and blood pressure. wikipedia.orgresearchgate.net

| Vessel | Condition | Noradrenaline EC50 (nM) |

|---|---|---|

| Rat Thoracic Aorta | Control | Data Not Provided in Snippets |

| + this compound (10-8 M) | Potentiated (Specific value not provided) |

Data derived from studies on rat helicoidal strips of thoracic aorta. The EC50 represents the concentration of noradrenaline required for a half-maximal contraction. (8S)-HxA3 caused a significant increase in the response, indicating potentiation. nih.govresearchgate.net

Regulation of Cellular Responses to Stress and Injury (e.g., Lung Fibrosis, Epithelial Wound Healing)

This compound is a key mediator in the cellular response to various forms of stress and injury, particularly in the context of inflammation, infection, and oxidative stress.

Epithelial Injury and Infection: Hepoxilin A3 plays a critical role in orchestrating the initial inflammatory response to epithelial injury, especially following bacterial infection. In preclinical models of lung infection with Pseudomonas aeruginosa, infected lung epithelial cells produce and release Hepoxilin A3. aai.org This HxA3 then acts as a potent and specific chemoattractant, creating a gradient that guides neutrophils across the epithelial barrier to the site of infection. aai.orgnih.gov This process is considered a crucial step in the innate immune response to clear pathogens from mucosal surfaces. aai.org The chemotactic activity of HxA3 is potent, comparable to that of Leukotriene B4, and is mediated through a specific receptor-mediated process. nih.gov In the context of lung inflammation, HxA3 has also been shown to be a natural inducer of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap pathogens. nih.gov This suggests HxA3 is a key therapeutic target in NET-associated lung disorders like cystic fibrosis. nih.gov

Cellular Stress: this compound also demonstrates protective effects against cellular stress. In models of oxidative stress, cells have been shown to secrete HxA3, which in turn upregulates peroxidase enzymes, forming a compensatory defense response to protect cell vitality. scbt.com In rat insulinoma cells, which are susceptible to oxidative stress, (8S)-HxA3 was found to protect against apoptosis (programmed cell death) and promote cell proliferation.

Lung Fibrosis: The role of endogenous this compound in lung fibrosis is less direct and has been primarily inferred from studies using its stable analogs. In mouse models of bleomycin-induced pulmonary fibrosis, administration of stable hepoxilin analogs was shown to inhibit the inflammatory phase and abrogate the increase in lung collagen. nih.govnih.gov These analogs appear to act as antagonists to the natural hepoxilin pathway. nih.gov The finding that these analogs are protective suggests that the endogenous hepoxilin pathway may contribute to the pathology of lung fibrosis. researchgate.netnih.gov

Potentiation of Smooth Muscle Contraction (e.g., Guinea-Pig Trachea)

Similar to its effects on vascular smooth muscle, this compound potentiates the contraction of airway smooth muscle in response to specific agonists. In studies using isolated helicoidal strips of guinea-pig trachea, (8S)-HxA3 did not cause contraction on its own but significantly sensitized the tissue to the bronchoconstrictor Neurokinin A (NKA).

This sensitization was demonstrated by a significant leftward shift in the NKA concentration-response curve and an increase in the maximal contractile response to NKA. The effect was dose-related and displayed clear stereochemical specificity: the (8S)-isomer of Hepoxilin A3 was active in potentiating the NKA-induced contraction, whereas the (8R)-isomer was inactive. The stable metabolite of (8S)-HxA3, Trioxilin A3, was also found to be inactive. These results conclude that hepoxilins can sensitize the airway to potent bronchoconstrictors, suggesting a potential role in airway hyperreactivity.

| Parameter | Control | + this compound |

|---|---|---|

| NKA EC50 (nM) | 29.0 ± 2.8 | 21.7 ± 3.7 |

| Maximal Response (% of Control) | 100% | 114.5 ± 5.3% |

Data derived from studies on helicoidal strips of guinea-pig isolated trachea (n=6 for each group). The EC50 represents the concentration of NKA causing a half-maximal contraction. The lower EC50 and higher maximal response in the presence of (8S)-HxA3 indicate significant potentiation of the contractile effect.

Synthetic Strategies and Analog Development for 8s Hepoxilin A3 Research

Total Chemical Synthesis of (8S)-Hepoxilin A3 and its Stereoisomers

The total chemical synthesis of (8S)-HxA3 and its stereoisomers has been a key area of research, enabling the production of these compounds in quantities sufficient for biological studies. These synthetic routes are designed to control the stereochemistry at the C8 hydroxyl group and the C11,C12 epoxide.

The total synthesis of hepoxilins often employs a convergent strategy, utilizing key building blocks that are coupled together in the final stages. A common approach involves the use of polyacetylenic intermediates, which are later hydrogenated to form the desired olefinic geometry. researchgate.netresearchgate.net One notable synthesis of (±)-hepoxilin A3 started from 1-heptyne (B1330384) and δ-valerolactone, utilizing arsonium (B1239301) ylides for homologation and functionalization. capes.gov.br

A pivotal methodology in the synthesis of HxA3 is the allylic rearrangement of the more stable hepoxilin B3 (HxB3) isomers. researchgate.net This transformation is often achieved under Mitsunobu reaction conditions. researchgate.netresearchgate.netrsc.org The synthesis of radiolabeled HxA3 has also been accomplished, for instance, by the selective tritiation of a methyl 10(R/S)-hydroxy-11(R),12(S)-epoxyeicosa-5,8,14-triynoate precursor to yield [3H6]-HxB3 methyl esters, which are then converted to [3H6]-HxA3 methyl esters. researchgate.netscispace.com

Furthermore, the synthesis of a photoaffinity analog, 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester, was achieved starting from a 20-tert-butyldiphenylsilyloxy-(10R)-HxB3 methyl ester intermediate. researchgate.net This intermediate was transformed via a Mitsunobu reaction with benzoic acid. researchgate.net

Table 1: Key Synthetic Intermediates in this compound Synthesis

| Intermediate | Description | Role in Synthesis |

| Polyacetylenic precursors | Long-chain fatty acids with multiple triple bonds. | Serve as a backbone that can be selectively hydrogenated to achieve the desired cis and trans double bond configurations of HxA3. researchgate.net |

| Hepoxilin B3 (HxB3) isomers | More stable allylic isomers of HxA3. | Act as precursors that can be converted to HxA3 through allylic rearrangement. researchgate.net |

| Arsonium ylides | Reagents used for homologation and functionalization. | Utilized in convergent synthetic strategies to build the carbon skeleton of HxA3. capes.gov.br |

| 20-hydroxy-HxB3 derivatives | HxB3 analogs with a hydroxyl group at the omega-end. | Serve as precursors for the synthesis of photoaffinity labeled HxA3 analogs. researchgate.net |

Achieving the correct stereochemistry is a critical aspect of HxA3 synthesis. The allylic rearrangement of HxB3 to HxA3, often under Mitsunobu conditions, is a key step for controlling the stereochemistry at the C8 position. researchgate.netresearchgate.netrsc.org This reaction proceeds via an SN2' mechanism, where a nucleophile attacks the double bond, leading to a shift of the double bond and transposition of the alcohol. The stereochemical outcome at C8 is influenced by the stereochemistry of the starting HxB3 and the reaction conditions. researchgate.net

For instance, the conversion of C10-epimeric HxB3 methyl esters to C8-epimeric HxA3 methyl esters can be achieved via their corresponding benzoates under Mitsunobu conditions. researchgate.net This process allows for the controlled formation of specific HxA3 stereoisomers. A regio- and stereoselective palladium-mediated allylic displacement under Mitsunobu conditions has also been effectively used to prepare various HxA3 and trioxilin A3 stereoisomers. researchgate.netcdnsciencepub.com The attack of a benzoate (B1203000) anion on an intermediate complex can occur with a strong preference from the side opposite to the leaving group, thereby establishing the desired configuration at C8. researchgate.net

Key Synthetic Intermediates and Methodologies

Development of Stable this compound Analogues

The inherent instability of the epoxide ring in HxA3 limits its use in prolonged biological experiments and in vivo studies. This has driven the development of chemically stable analogs that retain or mimic the biological activity of the parent compound.

To address the instability of the epoxide moiety, stable cyclopropyl (B3062369) analogues of hepoxilins, known as PBTs, have been synthesized. researchgate.netnih.gov In these analogues, the 11,12-epoxide is replaced by a cyclopropane (B1198618) ring. nih.gov The synthesis of these racemic 11,12-cyclopropyl analogs was achieved via polyacetylenic intermediates. researchgate.net

Four primary cyclopropyl analogues have been prepared, corresponding to the different isomers of HxA3 and HxB3. nih.gov PBT-1 and PBT-2 are the analogues corresponding to the HxA3 structures. nih.govgoogle.com These compounds have demonstrated significant chemical and biological stability, making them suitable for in vivo investigations. nih.gov For example, the enantiomers of PBT-2, namely 8R-hydroxy-11R,12R-cyclopropyl-eicosa-5Z,10E,14Z-trienoate methyl ester and 8S-hydroxy-11S,12S-cyclopropyl-eicosa-5Z,10E,14Z-trienoate methyl ester, have been separated and characterized. google.com

Table 2: Examples of this compound Analogues

| Analogue Type | Name/Example | Structural Modification | Rationale for Development |

| Cyclopropyl Analogue | PBT-1, PBT-2 | Replacement of the 11,12-epoxide with a cyclopropane ring. | To increase chemical and biological stability for in vivo studies. nih.gov |

| Sulfur Analogue | 11,12-thiirano-hepoxilin A3 | Replacement of the epoxide oxygen with a sulfur atom. | To create a stable analogue while retaining biological activity. researchgate.netnih.gov |

| Photoaffinity Analogue | 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-HxA3 methyl ester | Introduction of azido (B1232118) and trialkyltin functionalities. | To facilitate the labeling and identification of hepoxilin receptors. researchgate.net |

Another strategy to create stable HxA3 mimics involves the replacement of the epoxide oxygen with a sulfur atom, forming a thiirane (B1199164) ring. The chemical synthesis of an 11,12-thiirano-hepoxilin A3 has been reported. researchgate.netnih.gov This was achieved through the allylic rearrangement of an unnatural (11R,12R)-hepoxilin B3 under Mitsunobu conditions to first yield the corresponding unnatural HxA3, which was then converted to the thiirano-HxA3 with the natural 11S,12S configuration. researchgate.net These sulfur analogues have been shown to be as active as the natural hepoxilins in mobilizing intracellular calcium in human neutrophils. nih.gov The common name for these isomers is 11,12-epithio-hepoxilin A3. researchgate.net

Beyond cyclopropyl and sulfur analogues, other modifications have been explored. For instance, peptido-metabolites of HxA3 have been identified, resulting from the opening of the epoxide ring by glutathione (B108866) S-transferase and the attachment of a peptide group at C11. nih.gov

Structure-activity relationship (SAR) studies play a vital role in the design of new analogues. mdpi.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for a specific biological effect. This knowledge allows for the design of second-generation compounds with improved pharmaceutical properties. nih.gov For example, the development of PBTs has provided a stable framework that can be further modified to create new therapeutics. nih.gov The ultimate goal is to create analogues with enhanced bioavailability, stability, and specific biological activities for potential therapeutic applications. nih.gov

Sulfur Analogues and Other Modified Structures

Synthesis of Radiolabeled and Photoaffinity Probes

To facilitate the study of (8S)-HxA3's interactions with biological systems, researchers have developed methods to synthesize labeled versions of the molecule. These probes are instrumental in receptor binding assays, metabolic tracking, and identifying protein targets.

Tritium-labeled (8S)-HxA3 is a crucial tool for receptor binding studies due to its high specific radioactivity. nih.gov The synthesis of [3H6]-(8S)-HxA3 methyl ester has been achieved through a multi-step process. scispace.com

The general approach involves the selective tritiation of an acetylenic precursor, methyl 10(R/S)-hydroxy-11(R),12(S)-epoxyeicosa-5,8,14-triynoate, to yield two C10-epimeric [3H6]-hepoxilins B3 methyl esters. scispace.comresearchgate.net This is followed by an allylic rearrangement under Mitsunobu conditions, using corresponding benzoates, to convert the hepoxilin B3 analogs into the desired C8-epimeric [3H6]-hepoxilins A3 methyl esters. scispace.comresearchgate.netresearchgate.net The two epimers, (8R)- and (8S)-[3H6]-HxA3, can then be separated by straight-phase HPLC to obtain the pure (8S) isomer. researchgate.net

A key challenge in this synthesis is the selective hydrogenation of the triple bonds in the unstable polyacetylenic precursor. researchgate.net The use of Lindlar catalyst with deactivating agents like quinoline (B57606) is often necessary to control the reaction and prevent over-reduction. researchgate.net

Similarly, tritium-labeled 20-hydroxy-HxA3, a major metabolite, has been synthesized. Methyl (8S)-[20-3H]-8,20-dihydroxy-11,12-epoxy-5Z,9E,14Z-eicosatrienoate was prepared for use as a radioactive analog in metabolic studies. researchgate.netdocumentsdelivered.com

Photoaffinity labeling is a powerful technique used to identify and characterize receptors by forming a covalent bond between the ligand and its binding site upon photoactivation. plos.org For HxA3, a photoaffinity analog has been designed to facilitate the identification of proteins involved in its metabolism and signaling. rsc.orgresearchgate.net

The synthesis of 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester serves as an example of such a probe. rsc.orgresearchgate.net This analog incorporates two key functionalities:

An azido group , which upon UV irradiation, forms a highly reactive nitrene that can covalently bind to nearby amino acid residues of the receptor protein. researchgate.netd-nb.info

A trialkyltin group , which can be used to introduce a radioactive iodine isotope (like 125I) for detection and quantification. researchgate.net

The synthesis of this photoaffinity label started from a precursor used in the total synthesis of 20-hydroxy-hepoxilins. rsc.orgresearchgate.net The (8S)-epimer of HxA3 was chosen as the core structure due to its higher binding specificity to neutrophil membranes. researchgate.net The design of such probes, containing both a photoreactive group and a handle for further modification (like radiolabeling or biotinylation), is a common strategy in chemical biology to identify and study receptor-ligand interactions. plos.orgwustl.edunih.gov

Table 1: Functional Groups in Photoaffinity Labels for this compound Research

| Functional Group | Purpose | Example Compound |

|---|---|---|

| Azido Group | Forms a covalent bond with the receptor upon UV activation. | 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester rsc.orgresearchgate.net |

| Trialkyltin Group | Allows for the introduction of radioactive iodine for detection. | 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester rsc.orgresearchgate.net |

| Alkyne Handle | Enables 'click chemistry' for attaching reporter tags like biotin (B1667282) or fluorophores. plos.org | Bi-functional photo-affinity probes plos.org |

Deuterated eicosanoids, including derivatives of hepoxilin A3, are indispensable tools for various research applications. researchgate.net They are primarily used as internal standards in quantitative analysis by mass spectrometry, allowing for accurate measurement of their endogenous, unlabeled counterparts in biological samples. bwise.krnih.gov

The use of deuterated standards helps to correct for sample loss during extraction and purification, as well as variations in ionization efficiency during mass spectrometric analysis. nih.gov Methods for preparing deuterated eicosanoids often involve the catalytic deuteration of acetylenic precursors. researchgate.net For instance, octadeuterated arachidonic acid has been used to produce deuterated 12-HPETE, a precursor to hepoxilins. researchgate.net These labeled compounds are crucial for mechanistic investigations into the biosynthesis and metabolism of eicosanoids. researchgate.netdntb.gov.ua

Design and Synthesis of Photoaffinity Labels for Receptor Identification

Synthesis of this compound Metabolites for Biological Evaluation

Understanding the biological activity of (8S)-HxA3 requires the study of its metabolites. The synthesis of these metabolites allows for their biological evaluation and helps to elucidate the metabolic pathways of the parent compound.

One of the major metabolites of HxA3 in human neutrophils is 20-hydroxyhepoxilin A3. researchgate.netresearchgate.netresearchgate.net An enantiodirected total synthesis of this metabolite has been successfully performed. researchgate.net The synthetic product was found to be identical to the major metabolite formed when (8S)-HxA3 was incubated with human neutrophils, confirming its structure as (8S)-20-hydroxy-HxA3. researchgate.net This synthesis involved the use of polyacetylenic intermediates. researchgate.net

Another important metabolic pathway for HxA3 involves conjugation with glutathione (GSH) to form hepoxilin A3-C (HxA3-C). nih.govwikipedia.orgnih.govnih.govresearchgate.net This reaction is catalyzed by glutathione S-transferases (GSTs). nih.govnih.govresearchgate.net The synthesis of HxA3-C has been achieved, and its identity confirmed by comparison with the product formed in homogenates of rat brain hippocampus. nih.govnih.gov The formation of HxA3-C can be enhanced by inhibiting the epoxide hydrolase pathway, which converts HxA3 to the inactive trioxilin A3, using inhibitors like trichloropropene oxide. nih.govnih.gov HxA3-C has been shown to be biologically active, causing membrane hyperpolarization in hippocampal neurons. nih.gov

Table 2: Synthesized Metabolites of this compound and their Significance

| Metabolite | Method of Formation | Significance |

|---|---|---|

| (8S)-20-hydroxy-HxA3 | ω-oxidation in human neutrophils researchgate.netresearchgate.netresearchgate.net | Major metabolite in human neutrophils; used for biological evaluation. researchgate.net |

| Hepoxilin A3-C | Glutathione conjugation catalyzed by GSTs nih.govnih.govresearchgate.net | Biologically active metabolite; functions as a neuromodulator. nih.gov |

| Hepoxilin A3-D | Cleavage of HxA3-C by γ-glutamyltranspeptidase nih.govnih.gov | Further metabolite in the glutathione conjugation pathway. nih.govnih.gov |

| Trioxilin A3 | Epoxide hydration by epoxide hydrolase nih.govnih.gov | Inactive metabolite; formation represents a competing metabolic pathway. nih.gov |

Analytical Methodologies for 8s Hepoxilin A3 and Its Metabolites in Biological Matrices

Chromatographic Techniques

Chromatography, coupled with various detection methods, forms the cornerstone of HxA3 and TrXA3 analysis.

Due to the instability of HxA3, a common analytical strategy involves its conversion to the more stable trioxilin A3, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govrhea-db.org This technique offers high resolution and sensitivity for the identification and quantification of TrXA3.

The general workflow for GC-MS analysis of TrXA3 involves several key steps:

Extraction: Lipids, including TrXA3, are extracted from the biological matrix.

Purification: The extract is often purified to remove interfering substances.

Derivatization: To increase volatility and thermal stability for GC analysis, the hydroxyl and carboxyl groups of TrXA3 are derivatized. A common method is to convert it into its O-trimethylsilyl (TMS) ether methyl ester derivative. biologists.com

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization is frequently used, which fragments the molecule into characteristic ions. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification. sci-hub.se Characteristic ions for the O-trimethylsilyl ether methyl ester derivative of TrXA3 have been reported. biologists.com

Studies have successfully used GC-MS to identify and quantify TrXA3 in various biological samples, including rat brain homogenates and human epidermis. nih.govsci-hub.se For instance, in rat cerebral cortex homogenates, GC-MS analysis confirmed the presence of HxA3 by measuring its stable derivative, TrXA3. nih.gov Similarly, GC-MS was used to confirm the identity of TrXA3 in human epidermis incubations with radiolabeled arachidonic acid. sci-hub.secore.ac.uk

Table 1: Key GC-MS Parameters for Trioxilin A3 Analysis

| Parameter | Description | Reference |

| Derivatization | O-trimethylsilyl ether methyl ester | biologists.com |

| Ionization Mode | Electron Impact (EI) | sci-hub.se |

| GC Column | TRB-1 fused silica (B1680970) capillary column (15m length, 0.25mm i.d., 0.25 mm film thickness) | sci-hub.secore.ac.uk |

| Application | Identification and quantification in rat brain and human epidermis | nih.govsci-hub.se |

| Precursor | (8S)-Hepoxilin A3 is converted to Trioxilin A3 prior to analysis. | nih.govrhea-db.org |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another valuable tool for the analysis of hepoxilins and trioxilins. While HxA3 and its related compounds exhibit weak UV absorption, this method can be effective, particularly when combined with other techniques or when analyzing samples where concentrations are sufficient. fu-berlin.de

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. pnas.orgnih.gov The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of various eicosanoids in a single run. pnas.orgnih.gov

UV detection is typically set at wavelengths around 205-214 nm to monitor the eluted compounds. pnas.orgnih.gov While not as specific as mass spectrometry, HPLC-UV provides a robust method for initial purification and quantification, especially when reference standards are available. swisslipids.org For example, RP-HPLC with UV detection has been used to quantify the product of glutathione (B108866) conjugation to a hepoxilin A3 analog. swisslipids.org Fluorescent derivatives have also been developed to enhance the sensitivity of HPLC detection for hepoxilins and related eicosanoids. researchgate.net

The combination of reversed-phase HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites. nih.gov This method offers high sensitivity and specificity, allowing for the direct analysis of these compounds in complex biological matrices. escholarship.orgnih.gov

In this setup, the sample is first separated by RP-HPLC, similar to the method described above. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer, often using electrospray ionization (ESI) in the negative ion mode. pnas.orgnih.gov The mass spectrometer can be operated in full scan mode to identify compounds based on their mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly specific quantification. pnas.orgwaters.com

LC-MS/MS has been instrumental in identifying and quantifying HxA3 in various biological contexts. For example, it was used to identify HxA3 as a molecule secreted by intestinal epithelial cells in response to pathogenic bacteria. pnas.org The technique has also been crucial in studying the metabolism of HxA3 by soluble epoxide hydrolase, allowing for detailed kinetic analysis. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Reference |

| Chromatography | Reversed-Phase HPLC (RP-HPLC) with a C18 column | pnas.orgnih.govnih.gov |

| Mobile Phase | Acetonitrile/water gradient with an acid modifier (e.g., formic or acetic acid) | biologists.comnih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), typically in negative ion mode | pnas.org |

| Detection | Tandem Mass Spectrometry (MS/MS) for high specificity and sensitivity | nih.gov |

| Applications | Identification in inflammatory events, kinetic studies of metabolism | pnas.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Radiometric Assays

Radiometric assays, which utilize radioactively labeled molecules, provide a highly sensitive means to study the biosynthesis and receptor interactions of this compound.

To investigate the formation of HxA3, researchers often incubate cells or tissue homogenates with a radiolabeled precursor, most commonly [14C]-arachidonic acid. sci-hub.secore.ac.uk The subsequent radiolabeled products are then extracted and separated using chromatographic techniques like HPLC. sci-hub.secore.ac.uk The radioactivity of the collected fractions is measured to identify and quantify the newly synthesized metabolites, including HxA3 and TrXA3.

This approach has been used to demonstrate the formation of HxA3 in various tissues, such as the rat brain and human epidermis. nih.govsci-hub.se For example, incubating rat brain homogenates with [14C]-labeled HxA3 showed its transformation into [14C]-labeled TrXA3, confirming the presence of epoxide hydrolase activity in the central nervous system. nih.govrhea-db.org

Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with its receptor. nih.gov In the context of HxA3, this would involve using a radiolabeled form of HxA3 or a related ligand to study its binding to cell membranes or purified receptors. While specific radioligand binding assays directly using labeled (8S)-HxA3 are not extensively detailed in the provided context, the general principle is well-established for related eicosanoid receptors and other receptor systems. nih.govmdpi.comnih.gov

The basic procedure involves incubating a preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand. nih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. nih.gov Competition experiments, where unlabeled compounds are used to displace the radiolabeled ligand, can be performed to determine the binding affinity and specificity of HxA3 and other molecules for the receptor. mdpi.com For instance, radioligand binding studies using [3H]-resiniferatoxin (RTX) have been crucial in characterizing TRPV1 receptors, which are known to be activated by HxA3. mdpi.com

Use of Radiolabeled Precursors for Biosynthesis Studies

Spectroscopic Methods for Structural Elucidation of Metabolites

The structural identification of this compound and its metabolites relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular structure, enabling researchers to confirm known compounds and identify novel metabolic products.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of hepoxilin metabolites. pnas.org In a typical workflow, biological samples are first subjected to extraction and purification steps, often involving solid-phase extraction, to isolate the lipid fraction. aai.orgaai.org The extract is then injected into an HPLC system, where the components are separated based on their physicochemical properties. pnas.org The eluent from the HPLC is directly introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data for the separated molecules. For instance, in the identification of a pathogen-elicited epithelial chemoattractant as hepoxilin A3, a prominent mass of 335 was detected in the negative ion mode. pnas.org Tandem MS (MS/MS) can be further employed to fragment the parent ions, yielding characteristic fragmentation patterns that aid in structural elucidation. pnas.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly after derivatization of the analytes. nih.govpnas.org For example, to analyze hepoxilin A3, it can be converted to its more stable trihydroxy derivative, trioxilin A3, and then derivatized to a methyl ester trimethylsilyl (B98337) ether for GC-MS analysis. nih.govsemanticscholar.org This method has been used to confirm the structure of metabolites and quantify their formation in various tissues, such as the rat cerebral cortex. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of atoms within a molecule. nih.govebi.ac.uk Although less commonly used for routine analysis due to sensitivity limitations, NMR is invaluable for the definitive structural assignment of novel metabolites. Two-dimensional NMR techniques have been particularly powerful in describing the structure of related lipoxygenase products. nih.govebi.ac.uk

Ultraviolet (UV) spectroscopy can also provide preliminary structural information. The presence of a conjugated diene or triene system in the molecule gives rise to characteristic UV absorption maxima. pnas.orgsemanticscholar.org For instance, during the purification of a chemoattractant later identified as hepoxilin A3, fractions were monitored for absorbance at 214 nm. pnas.org

Table 1: Spectroscopic Methods for this compound Metabolite Analysis

| Technique | Application | Key Findings/Observations | References |

|---|---|---|---|

| HPLC-MS/MS | Identification and quantification of HXA3 and its metabolites in biological fluids and cell culture supernatants. | Detected a prominent mass of 335 for HXA3 in negative ion mode. Used to identify HXA3 as a key chemoattractant. | pnas.orgaai.org |

| GC-MS | Structural confirmation and quantification of HXA3 and its metabolites after derivatization. | Analysis of HXA3 as its stable trihydroxy derivative (trioxilin A3) to quantify its formation in brain tissue. | nih.govsemanticscholar.org |

| NMR Spectroscopy | Definitive structural elucidation and stereochemical assignment of novel metabolites. | Powerful for describing the structure of related lipoxygenase products. | nih.govebi.ac.uk |

| UV Spectroscopy | Preliminary identification based on chromophores. | Monitored fractions at 214 nm during purification of HXA3. | pnas.orgsemanticscholar.org |

Cell-Based Assays for Functional Analysis

Calcium Mobilization Assays

This compound and its metabolites are known to influence intracellular calcium ([Ca2+]i) levels, a key second messenger in many cellular processes. Calcium mobilization assays are therefore crucial for understanding the functional activity of these compounds. These assays typically use fluorescent calcium indicators, such as Fura-2 or Fluo-4 AM, which exhibit a change in fluorescence intensity upon binding to calcium. aai.orgpnas.org

In human neutrophils, this compound has been shown to induce a biphasic increase in [Ca2+]i. pnas.org This involves an initial rapid release of calcium from intracellular stores, followed by an influx of extracellular calcium. nih.gov Studies have demonstrated that this process is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor. nih.gov The methyl ester of hepoxilin A3 has been reported to be more potent in inducing this calcium release. caymanchem.com

Research has also shown that this compound can modulate the calcium response to other chemoattractants. For example, it can inhibit the rise in [Ca2+]i induced by agonists like formyl-methionyl-leucyl-phenylalanine (fMLP), platelet-activating factor (PAF), and leukotriene B4 (LTB4). nih.gov This suggests that hepoxilin A3 may act at a post-receptor site or directly on calcium channels. nih.gov

Furthermore, in sensory neurons, this compound triggers a sustained mobilization of calcium. pnas.org This effect is attenuated by antagonists of TRPV1 and TRPA1 receptors, indicating that these ion channels are involved in the calcium signaling pathway initiated by hepoxilin A3. pnas.orgescholarship.org

Table 2: Research Findings from Calcium Mobilization Assays for this compound

| Cell Type | Methodology | Key Findings | References |

|---|---|---|---|

| Human Neutrophils | Spectrofluorimetry with INDO-1 or Fluo-4 AM | Induces a biphasic increase in intracellular calcium ([Ca2+]i). pnas.org Inhibits the [Ca2+]i rise evoked by fMLP, PAF, and LTB4. nih.gov The methyl ester is more potent than the free acid. caymanchem.com | pnas.orgaai.orgpnas.orgnih.govcaymanchem.com |

| Rodent Sensory Neurons | Fura-2 imaging | Triggers sustained calcium mobilization. This effect is attenuated by TRPV1 and TRPA1 antagonists. | pnas.orgescholarship.org |

| Human Platelets | Not specified | Plays a role in regulatory volume decrease, a process involving ion fluxes. | pnas.org |

Chemotaxis and Transmigration Assays